molecular formula C19H21N7O B14954484 1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide

1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide

Katalognummer: B14954484
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: JAJIQUIHHKYPOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features a unique structure combining benzimidazole and bipyrazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and bipyrazole precursors. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes . The bipyrazole component is often prepared via cyclization reactions involving hydrazine derivatives . The final coupling step involves the reaction of the benzimidazole and bipyrazole intermediates under specific conditions, such as the presence of a base and a suitable solvent[3][3].

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .

Analyse Chemischer Reaktionen

Types of Reactions

1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., DMSO, methanol), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Wirkmechanismus

The mechanism of action of 1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity . The bipyrazole component may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide stands out due to its unique combination of benzimidazole and bipyrazole moieties, which may confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C19H21N7O

Molekulargewicht

363.4 g/mol

IUPAC-Name

N-[(1-methylbenzimidazol-2-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H21N7O/c1-11-18(12(2)26(4)24-11)14-9-15(23-22-14)19(27)20-10-17-21-13-7-5-6-8-16(13)25(17)3/h5-9H,10H2,1-4H3,(H,20,27)(H,22,23)

InChI-Schlüssel

JAJIQUIHHKYPOI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.